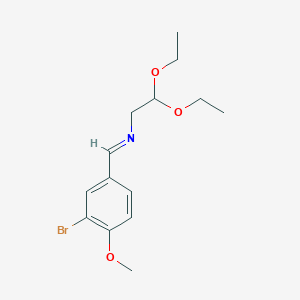![molecular formula C14H12N2O6S B14343771 Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- CAS No. 93265-92-0](/img/structure/B14343771.png)
Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- is a synthetic organic compound that belongs to the class of azo dyes. This compound is characterized by the presence of a benzoic acid core substituted with hydroxy, methyl, and sulfophenylazo groups. It is commonly used as a dye in various industrial applications due to its vibrant color and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-hydroxy-3-methylbenzoic acid. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The hydroxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 2-hydroxy-3-methyl-5-[(4-aminophenyl)azo]benzoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- has various scientific research applications:
Chemistry: Used as a pH indicator and in the study of azo coupling reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The sulfonic acid group enhances the solubility and stability of the compound in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-hydroxy-5-methyl-: Lacks the azo and sulfophenyl groups, resulting in different chemical properties and applications.
Benzoic acid, 4-hydroxy-3,5-dimethoxy-: Contains methoxy groups instead of methyl and sulfophenylazo groups, leading to variations in reactivity and use.
Uniqueness
Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]- is unique due to its combination of hydroxy, methyl, and sulfophenylazo groups, which confer specific chemical properties such as enhanced solubility, stability, and vibrant color. These properties make it particularly valuable in industrial dye applications and scientific research.
Eigenschaften
CAS-Nummer |
93265-92-0 |
|---|---|
Molekularformel |
C14H12N2O6S |
Molekulargewicht |
336.32 g/mol |
IUPAC-Name |
2-hydroxy-3-methyl-5-[(4-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O6S/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22/h2-7,17H,1H3,(H,18,19)(H,20,21,22) |
InChI-Schlüssel |
AXLUERWVJUUODD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)

![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)


![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)



